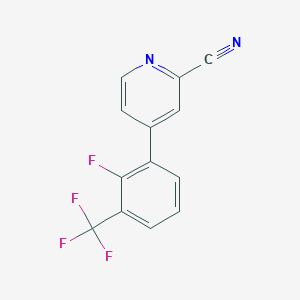

4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed in detail . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

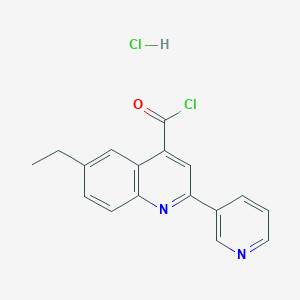

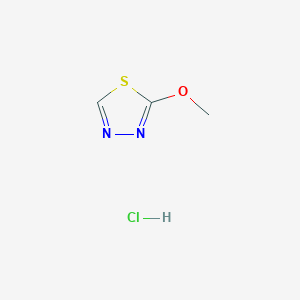

The molecular structure of “4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile” consists of a pyridine ring attached to a phenyl ring with fluorine and trifluoromethyl substituents.Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The major use of TFMP derivatives is in the protection of crops from pests .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in “4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile” are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación

Pharmacophore Design and Kinase Inhibition

Research has elucidated the design, synthesis, and activity studies of synthetic compounds with tri- and tetra-substituted imidazole scaffolds, known as selective inhibitors of p38 mitogen-activated protein (MAP) kinase. This enzyme is crucial for proinflammatory cytokine release. The investigations have highlighted the significance of fluorophenyl rings, akin to the structural motif in "4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile," for achieving high binding selectivity and potency. Such compounds are instrumental in replacing ATP in the kinase's adenosine 5'-triphosphate (ATP) pocket, underlining the strategic placement of pyridine substituents for enhanced inhibitor efficacy (Scior et al., 2011).

Environmental Stability and Degradation of Fluoropolymers

The environmental persistence and potential bioaccumulative properties of per- and polyfluoroalkyl substances (PFAS), which share structural similarities with "4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile," particularly due to the presence of fluorinated moieties, have been a major concern. Studies show that fluoropolymers, due to their high molecular weight and chemical stability, exhibit negligible solubility in water and resistance to degradation, making them of low concern for bioaccumulation and toxicity. These attributes underscore the environmental safety of certain fluorinated compounds under specific conditions (Henry et al., 2018).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research into the microbial degradation of polyfluoroalkyl chemicals provides insights into the environmental fate of compounds with perfluoroalkyl and polyfluoroalkyl moieties. These studies suggest pathways through which such compounds, after release into the environment, can be transformed into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), offering a glimpse into the biodegradation potential and environmental impact of fluorinated compounds (Liu & Mejia Avendaño, 2013).

Metallation of π-Deficient Heteroaromatic Compounds

The study of metallation of π-deficient heteroaromatic compounds, such as pyridines, provides valuable knowledge on the regioselectivity and efficiency of introducing functional groups into heteroaromatic rings. This research has implications for the synthetic utility of compounds like "4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile," showcasing the importance of precise control over chemical modifications to achieve desired properties and reactivities (Marsais & Quéguiner, 1983).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4N2/c14-12-10(2-1-3-11(12)13(15,16)17)8-4-5-19-9(6-8)7-18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZERDHISHUZPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)

![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)

![2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1396793.png)

![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)

![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1396796.png)

![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]-ethyl}methylamine hydrochloride](/img/structure/B1396798.png)